molecular formula C16H19FN2O4 B2781149 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide CAS No. 899963-19-0

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide

Cat. No. B2781149
CAS RN: 899963-19-0
M. Wt: 322.336
InChI Key: VAGQBWLYJYNZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide” is a complex organic molecule. It contains a 1,4-dioxaspiro[4.4]nonane moiety, which is a type of spirocyclic compound (a compound with two rings sharing a single atom), and a 3-fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the spirocyclic structure and the various functional groups. The 1,4-dioxaspiro[4.4]nonane moiety would likely contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the oxalamide group could potentially undergo hydrolysis under certain conditions to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Neuropharmacological Applications

Research into compounds structurally similar to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide has revealed potential neuropharmacological applications. For instance, studies on orexin receptors, which are involved in regulating feeding behavior and stress responses, have identified compounds that selectively antagonize these receptors, indicating potential treatments for compulsive eating disorders (Piccoli et al., 2012). This demonstrates the therapeutic potential of targeting specific neural pathways with chemically engineered compounds.

Anticonvulsant Properties

The anticonvulsant activity of analogs related to the azaspiro decane structure highlights the significance of structural optimization in developing effective treatments for seizures. Research into the anticonvulsant activity of various analogs has provided insights into the relationship between chemical structure and biological activity, guiding the development of new therapeutic agents (Farrar et al., 1993).

Antipsychotic Effects

Compounds featuring the azaspiro decane core have been investigated for their antipsychotic properties. This research contributes to the understanding of how structural variations in chemical compounds can influence their pharmacological profiles and efficacy in treating psychiatric disorders (Wise et al., 1985).

Cancer Chemoprevention

Investigations into cancer chemopreventive agents have yielded a comprehensive list of compounds with potential to inhibit tumor growth in various animal models. This research underscores the importance of identifying and evaluating new compounds for their ability to prevent or slow the progression of cancer, paving the way for new therapeutic strategies (Boone et al., 1990).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c17-11-4-3-5-12(8-11)19-15(21)14(20)18-9-13-10-22-16(23-13)6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGQBWLYJYNZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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